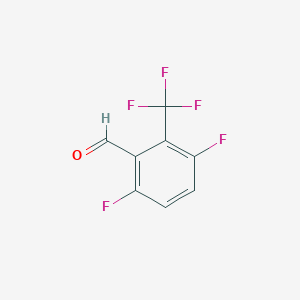

3,6-Difluoro-2-(trifluoromethyl)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,6-Difluoro-2-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H3F5O and a molecular weight of 210.1 . It is a derivative of benzaldehyde, where the hydrogen atoms at the 3rd and 6th positions of the benzene ring are replaced by fluorine atoms, and a trifluoromethyl group is attached to the 2nd position .

Molecular Structure Analysis

The molecular structure of 3,6-Difluoro-2-(trifluoromethyl)benzaldehyde consists of a benzene ring with two fluorine atoms, a trifluoromethyl group, and an aldehyde group . The InChI code for this compound is 1S/C8H3F5O/c9-5-1-2-6(10)7(4(5)3-14)8(11,12)13/h1-3H .Physical And Chemical Properties Analysis

3,6-Difluoro-2-(trifluoromethyl)benzaldehyde is a liquid at room temperature . It has a density of 1.32 g/mL at 25 °C .Applications De Recherche Scientifique

Synthesis of Fluorinated Pharmaceutical Compounds

3,6-Difluoro-2-(trifluoromethyl)benzaldehyde: is utilized in the synthesis of pharmaceutical compounds that benefit from the inclusion of fluorine atoms. Fluorine atoms can enhance the metabolic stability, bioavailability, lipophilicity, and membrane permeability of drug molecules . This compound serves as a precursor in the synthesis of various drugs, particularly those requiring a trifluoromethyl group for their pharmacological activity.

Agricultural Chemical Development

In the realm of agrochemicals, the trifluoromethyl group is often incorporated into molecules to improve their potency and environmental resistance . 3,6-Difluoro-2-(trifluoromethyl)benzaldehyde can be used to introduce such groups into pesticides and herbicides, contributing to the development of more effective agricultural chemicals.

Organic Synthesis Intermediates

This compound acts as an intermediate in various organic synthesis processes. It can be transformed into different functional groups that are essential for constructing complex organic molecules, serving as a versatile building block in synthetic chemistry .

Environmental Studies

The environmental impact of fluorinated compounds is a growing area of research3,6-Difluoro-2-(trifluoromethyl)benzaldehyde can be used in studies to understand the persistence and degradation of fluorinated compounds in the environment, helping to assess their long-term effects .

Safety and Hazards

This compound is classified as potentially harmful and irritating. It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety precautions include avoiding breathing dust/fumes, wearing protective gloves, clothing, and eye/face protection, and washing thoroughly after handling .

Mécanisme D'action

Target of Action

The primary target of 3,6-Difluoro-2-(trifluoromethyl)benzaldehyde is believed to be the mitochondrial electron transport at the cytochrome bc1 complex . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to form a gradient of protons that drives the creation of adenosine triphosphate (ATP).

Mode of Action

3,6-Difluoro-2-(trifluoromethyl)benzaldehyde interacts with its target by inhibiting the function of the cytochrome bc1 complex . This inhibition disrupts the normal flow of electrons within the electron transport chain, which can lead to a decrease in the production of ATP, the main source of energy for cellular reactions.

Biochemical Pathways

The affected pathway is the electron transport chain, specifically at the cytochrome bc1 complex . The downstream effects of this inhibition can lead to a decrease in cellular energy production, as ATP synthesis is directly linked to the functioning of the electron transport chain.

Result of Action

The molecular and cellular effects of the action of 3,6-Difluoro-2-(trifluoromethyl)benzaldehyde are a decrease in the production of ATP due to the inhibition of the electron transport chain

Propriétés

IUPAC Name |

3,6-difluoro-2-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O/c9-5-1-2-6(10)7(4(5)3-14)8(11,12)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZNQWFNGNKWFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C=O)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-tosylacetamide](/img/structure/B2962888.png)

![Cyclopropyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2962890.png)

![N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2962896.png)

![2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone](/img/structure/B2962898.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2962902.png)

![3-Chloro-2-{2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2962908.png)